molecular formula C13H13ClN2 B13864047 N-(4-Chlorobutyl)-5-cyanoindole

N-(4-Chlorobutyl)-5-cyanoindole

Cat. No.: B13864047
M. Wt: 232.71 g/mol
InChI Key: YHJDLVWTZRTPPF-UHFFFAOYSA-N
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Description

N-(4-Chlorobutyl)-5-cyanoindole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a cyano group and a chlorobutyl chain in this compound makes it a valuable compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobutyl)-5-cyanoindole typically involves the reaction of 5-cyanoindole with 4-chlorobutyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

5-Cyanoindole+4-Chlorobutyl chlorideK2CO3,DMFThis compound\text{5-Cyanoindole} + \text{4-Chlorobutyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 5-Cyanoindole+4-Chlorobutyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobutyl)-5-cyanoindole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorobutyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a metal catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of indole-2,3-diones or other oxidized indole derivatives.

    Reduction: Formation of N-(4-aminobutyl)-5-cyanoindole.

Scientific Research Applications

N-(4-Chlorobutyl)-5-cyanoindole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorobutyl)-5-cyanoindole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways and lead to the observed biological effects.

Comparison with Similar Compounds

N-(4-Chlorobutyl)-5-cyanoindole can be compared with other indole derivatives such as:

    N-(4-Chlorobutyl)-indole: Lacks the cyano group, which may result in different biological activities.

    5-Cyanoindole: Lacks the chlorobutyl group, which may affect its solubility and reactivity.

    N-(4-Bromobutyl)-5-cyanoindole: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and biological properties.

The presence of both the cyano group and the chlorobutyl chain in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

1-(4-chlorobutyl)indole-5-carbonitrile

InChI

InChI=1S/C13H13ClN2/c14-6-1-2-7-16-8-5-12-9-11(10-15)3-4-13(12)16/h3-5,8-9H,1-2,6-7H2

InChI Key

YHJDLVWTZRTPPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCCCCl)C=C1C#N

Origin of Product

United States

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